[4-(Tetrahydropyran-4-yloxy)phenyl]methanol
CAS No.: 892501-95-0
Cat. No.: VC2287587
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892501-95-0 |
|---|---|
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | [4-(oxan-4-yloxy)phenyl]methanol |
| Standard InChI | InChI=1S/C12H16O3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12-13H,5-9H2 |
| Standard InChI Key | VFZJVDCLRTTYDL-UHFFFAOYSA-N |
| SMILES | C1COCCC1OC2=CC=C(C=C2)CO |
| Canonical SMILES | C1COCCC1OC2=CC=C(C=C2)CO |
Introduction
Chemical Identity and Structure
Chemical Identifiers
The chemical identity of [4-(Tetrahydropyran-4-yloxy)phenyl]methanol can be precisely defined through various standardized identifiers, as presented in the table below:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 892501-95-0 |
| PubChem CID | 24229523 |
| IUPAC Name | [4-(oxan-4-yloxy)phenyl]methanol |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| InChI | InChI=1S/C12H16O3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12-13H,5-9H2 |
| InChIKey | VFZJVDCLRTTYDL-UHFFFAOYSA-N |
| SMILES | C1COCCC1OC2=CC=C(C=C2)CO |
Structural Characteristics
[4-(Tetrahydropyran-4-yloxy)phenyl]methanol features three primary structural components:
-
A tetrahydropyran ring (oxane) - a six-membered heterocyclic ring containing five carbon atoms and one oxygen atom
-
A phenyl (benzene) ring connected to the tetrahydropyran ring via an oxygen linkage
-
A hydroxymethyl (-CH₂OH) substituent at the para position of the phenyl ring
This arrangement creates a molecule with both polar and non-polar regions, contributing to its solubility characteristics and potential for hydrogen bonding through the hydroxyl group .
Physicochemical Properties
Physical Properties
The compound exhibits the following physical properties:
| Property | Value | Note |
|---|---|---|
| Molecular Weight | 208.25 g/mol | Computed value |
| Density | 1.430±0.06 g/cm³ | Predicted value |
| Boiling Point | 501.4±50.0 °C | Predicted value at 760 mmHg |
| Melting Point | Not specifically reported | |
| Flash Point | Not specifically reported | |
| Solubility | Not specifically reported | Likely soluble in organic solvents due to structure |
Synthesis and Preparation
Synthetic Routes
-
Formation of the tetrahydropyran-4-yloxy substituent
-
Attachment of this group to the para position of a suitable benzene derivative
-
Reduction or functional group transformation to obtain the hydroxymethyl group
Pyran derivatives are commonly synthesized using multi-component reactions, which are efficient for producing complex molecules.
Applications and Uses
Research Applications
[4-(Tetrahydropyran-4-yloxy)phenyl]methanol is primarily used as a research chemical in various applications:
-
As an intermediate in organic synthesis
-
In pharmaceutical research for developing novel compounds
-
As a building block for more complex molecules due to its functional groups
-
Potentially as a reagent in studies exploring new chemical reactions
The compound's structural features, including the hydroxyl group and the tetrahydropyran ring, make it valuable for creating derivatives with potential biological activities.
| Hazard Type | Description |
|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed |
| Acute Toxicity (Dermal) | Harmful in contact with skin |
| Acute Toxicity (Inhalation) | Harmful if inhaled |
| GHS Classification | Not fully detailed in available sources |
Structural Relationships and Analogs
Related Compounds
Several structurally related compounds appear in the chemical literature:
-
[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine (CAS: 898289-33-3) - A related compound with an amine group instead of a hydroxyl group and different substitution pattern
-
Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate (CAS: 930110-97-7) - A derivative with a pentafluorophenyl ester group instead of a hydroxymethyl group
These related compounds suggest potential synthetic pathways and structural modifications that could be explored in research involving [4-(Tetrahydropyran-4-yloxy)phenyl]methanol.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume